Journal Name:Journal of Analytical Toxicology
Journal ISSN:0146-4760
IF:3.22
Journal Website:http://jat.oxfordjournals.org/
Year of Origin:1977
Publisher:Preston Publications
Number of Articles Per Year:90
Publishing Cycle:Monthly
OA or Not:Not
Contents list
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-11-02 , DOI: 10.1039/D3EY90022C
The first page of this article is displayed as the abstract.
Detail
Advances in organic semiconductors for photocatalytic hydrogen evolution reaction
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-04-22 , DOI: 10.1039/D3EY00047H
Using semiconductor materials for solar-driven hydrogen production is a sustainable alternative to fossil fuels. Organic photocatalysts, composed of elements abundantly available on earth, offer the advantage over their inorganic counterparts due to their capacity for electronic property modulation through molecular engineering. However, our understanding of the critical properties of their photocatalytic redox processes has yet to keep pace, hindering further development toward a cost-competitive technology. Here, we expound upon our present comprehension of the microscopic mechanisms underlying organic semiconductor photocatalysis. This article provides an overview of the current state of organic photocatalyst hydrogen evolution reaction (HER), beginning with a description of the charge transfer model of organic semiconductors. We then analyze the excitonic behavior after photoexcitation and present various control strategies aimed at enhancing the efficiency of organic semiconductor photocatalytic hydrogen production. Additionally, we summarize the research progress of conjugated supramolecular and polymeric organic photocatalysts. Finally, we evaluate the efficiency and stability of organic photocatalyst HER.
Detail
A review of the recent progress on direct heterogeneous catalytic CO2 hydrogenation to gasoline-range hydrocarbons
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-04-26 , DOI: 10.1039/D3EY00026E
Since climate change and the energy crisis have imposed a growing threat to the living environment, the chemical conversion of carbon dioxide (CO2) with green hydrogen into gasoline-range hydrocarbons is promising for the mitigation of CO2 emissions and the storage of renewable energy. This review provides a comprehensive view of recent advances in the production of gasoline-range hydrocarbons from the direct hydrogenation of CO2. The typical catalytic systems are addressed first with the corresponding thermodynamic analysis. Then, the design and optimization of active components in different catalytic systems are discussed in detail, with perspectives on tandem catalysis and reaction coupling involving the Fischer–Tropsch (FT) process, methanol synthesis and acid catalysis. We also provide an overview of the recent progress in industrial process design and highlight the great achievements in practical industry applications. A summary and prospects will also be provided based on the discussion eventually.
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Sustainable waste-nitrogen upcycling enabled by low-concentration nitrate electrodialysis and high-performance ammonia electrosynthesis†
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-03-30 , DOI: 10.1039/D3EY00058C
Reactive nitrogen (Nr) is an essential nutrient to life on earth, but its mismanagement in waste has emerged as a major problem in water pollution to our ecosystems, causing severe eutrophication and health concerns. Sustainably recovering Nr [such as nitrate (NO3−)–N] and converting it into ammonia (NH3) could mitigate the environmental impacts of Nr, while reducing the NH3 demand from the carbon-intensive Haber–Bosch process. In this work, high-performance NO3−-to-NH3 conversion was achieved in a scalable, versatile, and cost-effective membrane-free alkaline electrolyzer (MFAEL): a remarkable NH3 partial current density of 4.22 ± 0.25 A cm−2 with a faradaic efficiency of 84.5 ± 4.9%. The unique configuration of MFAEL allows for the continuous production of pure NH3-based chemicals (NH3 solution and solid NH4HCO3) without the need for additional separation procedures. A comprehensive techno-economic analysis (TEA) revealed the economic competitiveness of upcycling waste N from dilute sources by combining NO3− reduction in MFAEL and a low-energy cost electrodialysis process for efficient NO3− concentration. In addition, pairing NO3− reduction with the oxidation of organic Nr compounds in MFAEL enables the convergent transformation of N–O and C–N bonds into NH3 as the sole N-containing product. Such an electricity-driven process offers an economically viable solution to the growing trend of regional and seasonal Nr buildup and increasing demand for sustainable NH3 with a reduced carbon footprint.
Detail
Contents list
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-09-07 , DOI: 10.1039/D3EY90018E
The first page of this article is displayed as the abstract.
Detail
An unexplored role of the CrOx shell in an elaborated Rh/CrOx core–shell cocatalyst for photocatalytic water splitting: a selective electron transport pathway from semiconductors to core metals, boosting charge separation and H2 evolution†
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-03-18 , DOI: 10.1039/D2EY00109H
A core–shell structured Rh/CrOx cocatalyst has endowed various semiconductors with high efficiency in water-splitting photocatalysis, where thin CrOx layers on Rh have been assumed to be physical blockers of O2 to the metal surface to suppress unfavorable reverse reactions (e.g., catalytic H2O formation from H2 and O2). Herein, we propose another unexplored but favorable function of CrOx layers: a selective electron transport pathway from photocatalysts to the Rh core boosting charge separation and H2 production. The subsequent loading of CrOx layers onto Rh increased the rate of visible light H2 evolution of a Bi4NbO8Cl photocatalyst, even in a half reaction with a hole scavenger where O2 does not evolve. Transient absorption spectroscopy revealed that the CrOx layer increases the electron path from Bi4NbO8Cl to Rh. Importantly, the highest H2-evolution activity was obtained by simultaneous photodeposition using CrIII and RhIII precursors, which had not yet been examined. In this sample, Rh nanoparticles were enclosed by an amorphous CrOx shell, where Rh particles were less directly attached to the semiconductor. Therein, CrOx inserted between Bi4NbO8Cl and Rh effectively suppresses undesirable hole transfer from Bi4NbO8Cl to Rh, while such hole transfer partially occurs when they are in direct contact. These results indicated that CrOx functions as a selective electron transport pathway and improves the H2 evolution activity. Although the development strategy of cocatalysts has so far focused on surface redox reactions, this study offers a new approach for the design of highly efficient cocatalysts based on the carrier transfer process, especially at semiconductor–cocatalyst interfaces.
Detail
Local hydrophobicity allows high-performance electrochemical carbon monoxide reduction to C2+ products†
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-03-13 , DOI: 10.1039/D3EY00006K
While CO can already be produced at industrially relevant current densities via CO2 electrolysis, the selective formation of C2+ products seems challenging. CO electrolysis, in principle, can overcome this barrier, hence forming valuable chemicals from CO2 in two steps. Here we demonstrate that a mass-produced, commercially available polymeric pore sealer can be used as a catalyst binder, ensuring high rate and selective CO reduction. We achieved above 70% faradaic efficiency for C2+ products formation at j = 500 mA cm−2 current density. As no specific interaction between the polymer and the CO reactant was found, we attribute the stable and selective operation of the electrolyzer cell to the controlled wetting of the catalyst layer due to the homogeneous polymer coating on the catalyst particles’ surface. These results indicate that sophistically designed surface modifiers are not necessarily required for CO electrolysis, but a simpler alternative can in some cases lead to the same reaction rate, selectivity and energy efficiency; hence the capital costs can be significantly decreased.
Detail
Revealing the activity and selectivity of ppm level copper in gas diffusion electrodes towards CO and CO2 electroreduction†
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2022-11-28 , DOI: 10.1039/D2EY00071G
Cu is a unique metal that catalyzes carbon monoxide/carbon dioxide (CO/CO2) to form high-order hydrocarbons and oxygenates through the CO/CO2 reduction reaction (CO/CO2RR) at decent selectivity and productivity. While this has been shown, the limits of the system are still unknown, i.e., the minimum amount of Cu needed for the CO/CO2RR, and the maximum activity that trace amounts of Cu can achieve. Here, we have investigated the activity and selectivity of trace Cu with atomic dispersion over a range of loadings below 2 μg cm−2 and have quantified the mass activity/turnover frequency (TOF) of trace Cu catalysts. A Cu loading of at least 0.042 μg cm−2 initiates the CORR activity with 30% faradaic efficiency (FE) at a partial current density of 102 mA cm−2 forming predominantly CH4. The selectivity moves to C2-based products (CH3COO−, C2H4, and CH3CH2OH) with 70% FE as the Cu loading increases to 0.333 μg cm−2, and increasing the Cu loading to 0.812 μg cm−2 results in a 78% FE to C2 with CH3COO− accounting for 42% of this. The highest mass activity for CH4 reaches 2435 A mg−1 of Cu, corresponding to a TOF of 267 s−1, while C2 activity reaches 584 A mg−1 of Cu, leading to a TOF of 145 s−1. Both TOFs are several orders of magnitude higher than the reported values. Different from the CORR, the CO2RR demands a higher Cu loading and primarily generates C1 (e.g., CO and CH4). Metal impurities can be extended to others that are active towards the CO2RR, such as Zn for CO2-to-CO conversion. Thus, we suggest that the effect of trace metal impurities must be quantified when developing carbon-based metal-free and coordinated single-atom catalysts for the CO/CO2RR in order to avoid overestimating their activity.
Detail
Clarifying the local microenvironment of metal–organic frameworks and their derivatives for electrochemical CO2 reduction: advances and perspectives
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2023-02-27 , DOI: 10.1039/D3EY00018D
The conversion of carbon dioxide (CO2) into fuels, value-added products and electricity is one of the most effective ways to reduce the atmospheric CO2 concentration, and thus mitigate the greenhouse effect, simultaneously resolving the environmental and energy crises. In this case, metal–organic frameworks (MOFs) show good application prospect in the catalytic CO2 reduction reaction because of their well-defined porous structure, rich active sites and feasible functionalization. Herein, we summarize the latest research progress of MOFs and their derivatives for catalytic CO2 electroreduction and discuss their mechanism, kinetics, thermodynamics and catalytic performance. Moreover, the effect of first-, secondary and out-sphere coordination on the metal active centers and the local microenvironment of MOFs, which can be manipulated by adjusting their metal nodes, organic linkers, and solvents, are addressed in-depth to clarify the key to their great electrocatalytic performance. Based on this, the main challenges and future outlook of MOF catalysts are summarized and perspectives presented.
Detail
Structural ordering enhances highly selective production of acetic acid from CO2 at ultra-low potential†
Journal of Analytical Toxicology ( IF 3.22 ) Pub Date: 2022-12-15 , DOI: 10.1039/D2EY00081D
Electrochemical reduction of CO2 to value-added chemicals and fuels using renewable energy technologies is known to facilitate the creation of an artificial carbon cycle. Although the practical use of most conventional electrocatalysts is curbed by the low efficiency and poor stability of the catalyst there is also the need of large input energy in the form of potential. In this work, a family of bismuth-based transition metal chalcogenides was designed to enable multi-electron transfer for selectively reducing CO2 to acetic acid at ultra-low potential of −0.1 V (vs. RHE). The structural design in AgBiS2, CuBiS2 and AgBiSe2 facilitated an optimized CO adsorption accounting for the production of acetic acid at low potential. The disordered arrangement of Ag and Bi in AgBiS2 also favors CO hydrogenation, which leads to the formation of a large amount of methanol in addition to acetic acid. However, an induced structural ordering of these atoms upon selected substitution enhanced the lattice strain in CuBiS2 and AgBiSe2 favoring only C–C coupling and 100% acetic acid is produced at lower potential with stability up to 100 hours. The origin of the CO2 reduced product has been validated by 13CO2 isotopic experiments and the mechanistic pathway has been proposed with the support of in situ IR experiments. Finally, a 4 times improvement in the current density of the best catalyst, AgBiSe2, was achieved in a flow cell configuration, which produced the highest ever acetic acid yield at lower potential with a faradaic efficiency of 49.81%. This work provides a novel strategy to improve electrochemical performance towards the formation of high value-added chemicals selectively at ultra-low potential.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 CHEMISTRY, ANALYTICAL 分析化学3区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
16.20 69 Science Citation Index Science Citation Index Expanded Not
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